molecular formula C₁₇H₁₀D₈FN₃O₄ B1154317 Desmethyl Ofloxacin-d8

Desmethyl Ofloxacin-d8

Cat. No.: B1154317
M. Wt: 355.39
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmethyl Ofloxacin-d8 Hydrochloride (CAS: 1217042-59-5) is a deuterium-labeled metabolite of the fluoroquinolone antibiotic ofloxacin. Its molecular formula is C₁₇H₁₁D₈ClFN₃O₄, with a molecular weight of 391.85 g/mol . This compound serves as a stable isotope-labeled internal standard in pharmacokinetic and metabolomic studies, enabling precise quantification of ofloxacin and its metabolites via mass spectrometry. It is stored at -20°C and has a purity exceeding 95% (HPLC) . The deuterium substitution at eight hydrogen positions minimizes metabolic interference, making it ideal for tracking drug disposition in biological matrices .

Properties

Molecular Formula

C₁₇H₁₀D₈FN₃O₄

Molecular Weight

355.39

Synonyms

9-Fluoro-2,3-dihydro-3-methyl-7-oxo-10-(1-piperazinyl-d8)-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid-d8

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Parent Compound: Ofloxacin

  • CAS Number : 82419-52-1
  • Molecular Formula : C₁₈H₂₀FN₃O₄
  • Molecular Weight : 361.37 g/mol
  • Role: Broad-spectrum fluoroquinolone antibiotic targeting DNA gyrase.
  • Key Differences: Desmethyl Ofloxacin-d8 lacks a methyl group at the piperazinyl nitrogen and incorporates deuterium, reducing its molecular weight by ~30.5 g/mol compared to ofloxacin .

Stereoisomer Derivative: Levofloxacin-d8 HCl

  • CAS Number: Not specified
  • Molecular Formula : C₁₈H₁₃D₈FN₃O₄·HCl
  • Molecular Weight : 369.42 g/mol
  • Role : Deuterated form of levofloxacin (the levo-isomer of ofloxacin), used in pharmacokinetic studies.
  • Key Differences :
    • Levofloxacin-d8 retains the methyl group at the piperazinyl nitrogen but differs in stereochemistry and isotopic labeling positions compared to this compound .
    • Its applications are specific to levofloxacin metabolism studies, highlighting the need for isomer-specific analytical standards .

Other Fluoroquinolone Metabolites

  • Norfloxacin Metabolites: Norfloxacin () undergoes oxidation and glucuronidation, producing distinct metabolites (e.g., oxo-norfloxacin), which differ structurally from Desmethyl Ofloxacin-d7.
  • Ciprofloxacin Metabolites: Desethylene-ciprofloxacin is a primary metabolite, highlighting variability in metabolic pathways across fluoroquinolones .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Purity Application
This compound HCl 1217042-59-5 C₁₇H₁₁D₈ClFN₃O₄ 391.85 >95% (HPLC) Metabolite Standard
Ofloxacin 82419-52-1 C₁₈H₂₀FN₃O₄ 361.37 N/A Therapeutic Antibiotic
Levofloxacin-d8 HCl N/A C₁₈H₁₃D₈FN₃O₄·HCl 369.42 N/A Isotopic Standard
Ofloxacin Methyl Ester 108224-82-4 C₁₉H₂₂FN₃O₄ 375.40 N/A Synthetic Intermediate

Q & A

Q. How should researchers document methodologies to ensure compliance with FAIR (Findable, Accessible, Interoperable, Reusable) data principles?

  • Methodology : Publish raw LC-MS/MS data in repositories like MetaboLights or ChEMBL. Annotate metadata (e.g., collision energy, irradiation time) using ISA-Tab format. Provide step-by-step protocols in supplementary materials, referencing NIH guidelines for isotopic labeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.